molecular formula C22H37NO3 B575130 15(S)-HETE Ethanolamide

15(S)-HETE Ethanolamide

Cat. No.: B575130
M. Wt: 363.5 g/mol
InChI Key: XZQKRCUYLKDPEK-BPVVGZHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(S)-HETE Ethanolamide is a bioactive lipid derived from the oxidation of arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs) and is known for its role in various physiological and pathological processes. This compound is particularly significant due to its involvement in inflammation, cell signaling, and as a potential therapeutic agent in various diseases.

Biochemical Analysis

Biochemical Properties

. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

15(S)-HETE Ethanolamide has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15(S)-HETE Ethanolamide typically involves the enzymatic oxidation of arachidonic acid followed by amidation with ethanolamine. The process can be summarized as follows:

    Oxidation: Arachidonic acid is oxidized using lipoxygenase enzymes to produce 15(S)-HETE.

    Amidation: The resulting 15(S)-HETE is then reacted with ethanolamine under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes to ensure high yield and purity. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

15(S)-HETE Ethanolamide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to less oxidized forms.

    Substitution: Substitution reactions can modify the ethanolamide moiety, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include lipoxygenase enzymes and other peroxidases.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be employed to introduce different functional groups into the ethanolamide structure.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities.

Scientific Research Applications

15(S)-HETE Ethanolamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid oxidation and the formation of bioactive lipids.

    Biology: Researchers investigate its role in cell signaling, inflammation, and immune responses.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders.

    Industry: The compound is used in the development of pharmaceuticals and as a biochemical tool in various assays.

Comparison with Similar Compounds

15(S)-HETE Ethanolamide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

    Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.

    Oleoylethanolamide (OEA): Involved in regulating appetite and lipid metabolism.

    Stearoylethanolamide (SEA): Exhibits anti-inflammatory and neuroprotective effects.

Each of these compounds has distinct roles and mechanisms of action, highlighting the uniqueness of this compound in its specific applications and effects.

Properties

IUPAC Name

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQKRCUYLKDPEK-BPVVGZHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research paper mentions changes in N-Acylethanolamines, including 15(S)-HETE Ethanolamide, in a mouse model of glaucoma. What is the significance of studying these compounds in the context of glaucoma?

A1: Glaucoma is a complex eye disease characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure. N-Acylethanolamines (NAEs) are a class of lipid signaling molecules that play roles in various physiological processes, including inflammation and neurotransmission. The study aimed to investigate whether changes in NAEs, like this compound, occur during the development of visual impairment in a glaucoma mouse model []. This is significant because understanding how these molecules change in the context of glaucoma could provide insights into the disease's pathogenesis and potentially identify novel therapeutic targets.

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